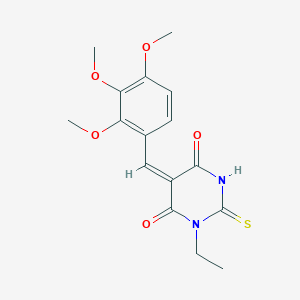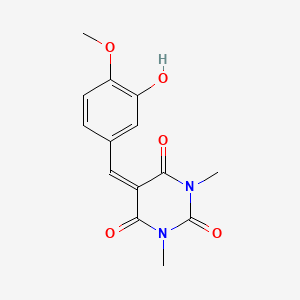![molecular formula C17H19N3O2S B4642440 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4642440.png)
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from simple precursors and utilizing a variety of reaction conditions to build the complex molecular architecture. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation, chlorination, and final condensation steps, indicating the complexity and specificity required in synthesizing such molecules (Pei Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this class is determined using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For instance, a related molecule's crystal structure showed it belongs to the tetragonal system, with precise bond lengths and angles obtained through density functional theory (DFT) that matched experimental data (Pei Huang et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with cellular components, leading to potential biological activities. The nucleophilic addition to pyridinium salts is an example of a chemical reaction involving similar compounds, showcasing their ability to undergo transformation into different chemical structures under specific conditions (Alexandre Lemire et al., 2004).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, play crucial roles in the application of these compounds. The crystal structure analysis can reveal polymorphism, indicating the existence of different crystalline forms that can have distinct physical and chemical properties (N. Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical entities, stability under various conditions, and the potential for functional group transformations, are essential for understanding the applications and handling of these compounds. Studies on related molecules have shown a variety of reactivities, including the potential for cycloaddition reactions, which can be used to synthesize new derivatives with tailored properties (Chitrakar Ravi et al., 2017).
properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-3-10-22-14-8-4-7-13(11-14)16(21)20-17(23)19-15-12(2)6-5-9-18-15/h4-9,11H,3,10H2,1-2H3,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTBLLUNICJSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B4642363.png)
![6-({[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4642369.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4642372.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4642392.png)
![ethyl 1-[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4642393.png)

![2-[3-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4642405.png)

![4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4642426.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4642435.png)
![8,9-dimethyl-2-phenyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4642442.png)
![methyl 3-chloro-6-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4642464.png)
![3,5-dimethyl-N-[1-(4-methylphenyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4642484.png)